molecular formula C4H4N2O2 B167842 1H-Pyrazole-3-carboxylic acid CAS No. 1621-91-6

1H-Pyrazole-3-carboxylic acid

Cat. No.: B167842
CAS No.: 1621-91-6
M. Wt: 112.09 g/mol
InChI Key: KOPFEFZSAMLEHK-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemistry, and material science .

Mechanism of Action

Target of Action

1H-Pyrazole-3-carboxylic acid is a member of the pyrazole family, a class of compounds known for their wide range of biological properties Pyrazole derivatives have been found to interact with a variety of targets, including antipsychotic cdppb, anti-inflammatory celecoxib, analgesic difenamizole, anti-obesity drug rimonabant, antidepressant agent fezolamide, and h2-receptor agonist betazole .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to a wide spectrum of biological properties . For instance, some pyrazole derivatives have shown antiviral activity by inhibiting HIV replication .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad pharmacological properties . They have been designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents, as well as inhibitors of protein glycation .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of certain pyrazole derivatives increases in a nitric acid medium due to the possible protonation of the heterocycle nitrogen atom . This can affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a β-keto ester, followed by oxidation . Another method includes the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic conditions .

Industrial Production Methods: Industrial production often employs multicomponent reactions, which are efficient and cost-effective. These methods typically involve the use of hydrazine derivatives and carbonyl compounds under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole-3-carboxylic acid derivatives .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor antagonists.

    Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-3-carboxylic acid is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of numerous bioactive compounds .

Properties

IUPAC Name

1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPFEFZSAMLEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871438
Record name 1H-Pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1621-91-6
Record name 3-Pyrazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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